N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with aromatic groups (4-chlorophenyl and 4-methoxyphenyl) and a sulfanyl-linked acetamide moiety bearing a 3-chloro-2-methylphenyl substituent. Its synthesis typically involves cyclization reactions and thiol-alkylation steps, as seen in structurally related analogs .
Properties
Molecular Formula |
C24H20Cl2N4O2S |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-15-20(26)4-3-5-21(15)27-22(31)14-33-24-29-28-23(16-6-12-19(32-2)13-7-16)30(24)18-10-8-17(25)9-11-18/h3-13H,14H2,1-2H3,(H,27,31) |
InChI Key |
HCALPOICIBBHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of Aromatic Rings: The aromatic rings are introduced through nucleophilic substitution reactions, where halogenated aromatic compounds react with nucleophiles such as thiols or amines.
Final Assembly: The final step involves coupling the triazole derivative with the acetamide moiety, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: Aromatic substitution reactions can occur, especially on the chlorinated aromatic rings, where nucleophiles can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines or Alcohols: From reduction reactions.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can effectively induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .
1.2 Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. The inhibition of 5-LOX is crucial because it plays a significant role in the inflammatory response and is implicated in various inflammatory diseases. This suggests that this compound could be explored further for its anti-inflammatory effects .
Pharmacological Applications
2.1 Antimicrobial Activity
The antimicrobial properties of triazole compounds are well-documented. This compound may exhibit activity against various bacterial and fungal strains. This potential makes it a candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
2.2 Antioxidant Effects
Compounds with similar structures have also been evaluated for their antioxidant capabilities. Antioxidants are essential in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may possess antioxidant properties that warrant further investigation .
Agricultural Applications
3.1 Pesticidal Properties
Triazole derivatives have been utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The compound under discussion may also demonstrate fungicidal activity against plant pathogens, offering a potential avenue for developing new agricultural chemicals that are effective yet environmentally sustainable .
3.2 Growth Regulation
There is ongoing research into the use of certain chemical compounds as plant growth regulators. The structural characteristics of this compound suggest it could influence plant growth and development processes positively.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aromatic groups can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Compound A : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (RN: 499101-52-9)
Compound B : N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Compound C : N-(3-Chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : The triazole ring has 4-methyl and 3-methylphenyl substituents, with a 4-methylphenyl group on the acetamide side chain.
Antimicrobial Activity
- Target Compound : While direct data are unavailable, analogs with 4-chlorophenyl and 4-methoxyphenyl groups (e.g., Compound A) show MIC values of 8–32 µg/mL against E. coli and S. aureus .
- Compound D: 2-[(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamide derivatives exhibit MICs of 4–16 µg/mL, attributed to the amino-triazole moiety enhancing hydrogen bonding .
Antioxidant and Anti-inflammatory Activity
- Compound E : N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide derivatives (e.g., KA3, KA7) show 70–85% radical scavenging at 100 µM, linked to electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring .
- Target Compound : The 4-methoxyphenyl group may reduce antioxidant efficacy compared to nitro-substituted analogs but could improve anti-inflammatory activity via methoxy-mediated COX-2 inhibition .
Physicochemical and Spectroscopic Data
Research Findings and Trends
Substituent Position Matters : Chloro groups at meta positions (e.g., 3-chloro-2-methylphenyl) enhance steric interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
Methoxy vs. Ethoxy : Methoxy groups improve solubility but reduce metabolic stability compared to ethoxy derivatives .
Triazole Core : The 1,2,4-triazole scaffold is critical for hydrogen bonding with biological targets, but bulky substituents (e.g., tert-butyl) may hinder binding .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article delves into the compound's synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.
Basic Information
- Chemical Formula : C19H18Cl2N4OS
- Molecular Weight : 421.35 g/mol
- CAS Number : 332947-96-3
Structure
The compound features a triazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer domains. The presence of various substituents on the aromatic rings enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against a range of pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Good |
| Candida albicans | High |
| Klebsiella pneumoniae | Moderate |
These findings suggest a promising role for this compound in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. In vitro studies have demonstrated that certain triazole derivatives exhibit selective cytotoxicity against cancer cell lines such as:
| Cell Line | GI50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | 2.23 |
| RPMI-8226 (Multiple Myeloma) | 2.76 |
This selectivity highlights the compound's potential as a therapeutic agent in oncology .
The primary mechanism of action for triazole compounds involves the inhibition of cytochrome P450 enzymes, particularly 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to disrupted membrane integrity and function . Additionally, some studies suggest that these compounds may also interfere with DNA synthesis and repair mechanisms in cancer cells.
Study 1: Synthesis and Antimicrobial Evaluation
A study synthesized several triazole derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial activity against various pathogens. The results indicated that modifications in the side chains significantly influenced antibacterial potency .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another research effort focused on assessing the cytotoxic effects of this compound on different cancer cell lines. The study found that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
